An In-depth Technical Guide to D-Galactosamine 1-Phosphate: Structure, Properties, and Applications
An In-depth Technical Guide to D-Galactosamine 1-Phosphate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactosamine 1-phosphate is a pivotal intermediate in the metabolism of the amino sugar D-galactosamine. Its accumulation and subsequent metabolic fate are of significant interest in various fields of biomedical research, ranging from the study of inherited metabolic disorders to the development of experimental models of liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and practical applications of D-Galactosamine 1-phosphate, with a focus on providing actionable insights for laboratory professionals.
Chemical Structure and Properties
D-Galactosamine 1-phosphate is a derivative of galactose, where the hydroxyl group at the C-2 position is replaced by an amino group, and a phosphate group is attached to the anomeric carbon (C-1). The alpha-anomer, α-D-Galactosamine 1-phosphate, is the biologically relevant form.
Molecular Structure
The structure of α-D-Galactosamine 1-phosphate is characterized by a pyranose ring with an axial amino group at C-2 and an axial phosphate group at C-1. This stereochemistry is crucial for its recognition by and interaction with metabolic enzymes.
Systematic IUPAC Name: [(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate[1]
Key Structural Features:
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Galactopyranose core: A six-membered ring consisting of five carbon atoms and one oxygen atom.
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Amino group at C-2: Distinguishes it from its parent sugar, galactose.
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Phosphate group at C-1 (anomeric carbon): This phosphorylation is the first committed step in its metabolism.
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Stereochemistry: The specific arrangement of the hydroxyl and amino groups is critical for its biological activity.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of D-Galactosamine 1-phosphate is essential for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄NO₈P | [1][2] |
| Molecular Weight | 259.15 g/mol | [1][3] |
| CAS Number | 75656-33-6 (for α-D-anomer) | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in water. The hydrochloride salt of the parent compound, D-galactosamine, is soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | Aqueous solutions of the parent compound, D-galactosamine hydrochloride, are not recommended for storage for more than one day. The stability of phosphorylated sugars is pH and temperature-dependent. Generally, they are more stable in neutral to slightly acidic conditions and at low temperatures to prevent hydrolysis of the phosphate ester. | [5] |
Biological Significance and Metabolic Pathways
D-Galactosamine 1-phosphate is a key metabolite in the Leloir pathway for galactose metabolism, although its accumulation can have pathological consequences.
The Leloir Pathway and UTP Trapping
D-galactosamine enters the Leloir pathway where it is first phosphorylated by galactokinase (GALK) to form D-Galactosamine 1-phosphate, a reaction that consumes one molecule of ATP.[6] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of D-Galactosamine 1-phosphate with UDP-glucose to form UDP-galactosamine and glucose-1-phosphate.[6]
A key aspect of D-galactosamine metabolism is the "trapping" of uridine triphosphate (UTP). The formation of UDP-galactosamine consumes UTP. In hepatocytes, high concentrations of D-galactosamine lead to the accumulation of UDP-galactosamine and a depletion of the cellular UTP pool.[6] This UTP depletion has profound effects on cellular function, as UTP is essential for the synthesis of RNA, glycogen, and other vital biomolecules. The inhibition of RNA and protein synthesis is a primary mechanism of D-galactosamine-induced hepatotoxicity.[7]
Role in Glycoprotein Synthesis
UDP-galactosamine, derived from D-Galactosamine 1-phosphate, can serve as a substrate for glycosyltransferases, leading to its incorporation into glycoproteins and other glycoconjugates.[6] Galactosamine is a component of some glycoprotein hormones, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6] The availability of UDP-galactosamine is therefore important for the proper synthesis and function of these molecules. However, the excessive accumulation of UDP-galactosamine at the expense of UTP disrupts overall glycoprotein synthesis.
Synthesis of D-Galactosamine 1-Phosphate
The synthesis of D-Galactosamine 1-phosphate can be achieved through both chemical and enzymatic methods.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient route to D-Galactosamine 1-phosphate. The key enzyme is galactokinase, which catalyzes the phosphorylation of D-galactosamine at the C-1 position using ATP as the phosphate donor.[6]
Principle of the Reaction:
D-Galactosamine + ATP --Galactokinase--> α-D-Galactosamine 1-phosphate + ADP
This reaction can be performed in vitro using purified galactokinase. For preparative scale synthesis, a system with ATP regeneration can be employed to improve efficiency and reduce costs.
Experimental Protocol: Enzymatic Synthesis of α-D-Galactosamine 1-Phosphate
-
Reaction Mixture Preparation:
-
Dissolve D-galactosamine hydrochloride and a molar excess of ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 10 mM) as a cofactor for the kinase.
-
-
Enzyme Addition:
-
Add purified galactokinase to the reaction mixture. The amount of enzyme will depend on the desired reaction rate and scale.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of D-Galactosamine 1-phosphate using a suitable method such as TLC or LC-MS.
-
-
Reaction Termination and Purification:
-
Once the reaction is complete, terminate it by heating or by adding a protein precipitant (e.g., cold ethanol).
-
Centrifuge to remove the precipitated protein.
-
The supernatant containing D-Galactosamine 1-phosphate can be purified using ion-exchange chromatography.
-
Chemical Synthesis
Chemical synthesis of D-Galactosamine 1-phosphate is more complex and typically involves multiple protection and deprotection steps to achieve regioselective phosphorylation. A general strategy involves:
-
Protection of functional groups: The amino group and hydroxyl groups of D-galactosamine are protected with suitable protecting groups.
-
Phosphorylation: The anomeric hydroxyl group is selectively phosphorylated using a phosphorylating agent.
-
Deprotection: The protecting groups are removed to yield the final product.
While providing flexibility, chemical synthesis can be challenging due to the need for careful control of reaction conditions to avoid side reactions and ensure high yields.
Applications in Research and Drug Development
D-Galactosamine and its metabolite, D-Galactosamine 1-phosphate, are valuable tools in biomedical research, particularly in the field of hepatology and drug development.
Induction of Experimental Liver Injury
The administration of D-galactosamine to experimental animals is a widely used model to induce acute liver injury that histologically resembles human viral hepatitis.[8] The mechanism of injury, as previously described, involves the depletion of UTP, leading to hepatocyte necrosis and apoptosis.[7] This model is invaluable for:
-
Studying the pathophysiology of liver failure: Researchers can investigate the molecular and cellular events that occur during acute liver injury.
-
Evaluating the efficacy of hepatoprotective drugs: The D-galactosamine-induced liver injury model provides a platform to test the therapeutic potential of new drug candidates aimed at preventing or treating liver damage.
Protocol for Induction of Acute Liver Injury in Rodents:
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.
-
D-Galactosamine Preparation: Dissolve D-galactosamine hydrochloride in sterile saline or phosphate-buffered saline (PBS).
-
Administration: Administer a single intraperitoneal (i.p.) injection of D-galactosamine. The dose can range from 400 to 800 mg/kg body weight, depending on the desired severity of injury and the animal model.[8]
-
Optional Co-administration with LPS: To induce a more severe and rapid model of fulminant hepatic failure, a low dose of lipopolysaccharide (LPS) (e.g., 10-50 µg/kg) can be co-administered with D-galactosamine.[9]
-
Monitoring: Monitor the animals for signs of liver injury, which typically develop within 24-48 hours. This includes measuring serum levels of liver enzymes (ALT, AST), bilirubin, and histological analysis of liver tissue.
Metabolic Studies
D-Galactosamine 1-phosphate and its metabolic precursors and products are important molecules for studying various aspects of carbohydrate metabolism, including:
-
Enzyme kinetics and inhibition: D-Galactosamine 1-phosphate can be used as a substrate or potential inhibitor to study the kinetics and mechanism of enzymes involved in the Leloir pathway.
-
Glycoconjugate biosynthesis: The use of radiolabeled or isotopically labeled D-galactosamine allows for the tracing of its incorporation into glycoproteins and other glycoconjugates, providing insights into their synthesis and turnover.
Analytical Methodologies
Accurate and sensitive quantification of D-Galactosamine 1-phosphate is crucial for many research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high specificity and sensitivity.
LC-MS/MS for Quantification of D-Galactosamine 1-Phosphate
Principle:
This method involves the separation of D-Galactosamine 1-phosphate from other cellular components by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the small molecule metabolites, including D-Galactosamine 1-phosphate.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled D-Galactosamine 1-phosphate) to the supernatant.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar D-Galactosamine 1-phosphate.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for D-Galactosamine 1-phosphate and its internal standard.
-
| Parameter | Typical Conditions |
| LC Column | HILIC column (e.g., silica-based with an amide stationary phase) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Ionization Mode | ESI positive or negative |
| MS/MS Transition | Specific to D-Galactosamine 1-phosphate (to be determined by direct infusion) |
Conclusion
D-Galactosamine 1-phosphate is a molecule of significant interest in biomedical research. Its central role in the metabolism of D-galactosamine and its involvement in the mechanism of hepatotoxicity make it a valuable tool for studying liver disease and for the preclinical evaluation of hepatoprotective agents. A thorough understanding of its chemical properties, metabolic fate, and analytical methods is essential for researchers and drug development professionals working in this area. This guide provides a solid foundation of technical information to facilitate the effective use of D-Galactosamine 1-phosphate in the laboratory.
References
- Keppler, D., Lesch, R., Reutter, W., et al. (1968). Experimental hepatitis induced by D-galactosamine.
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Science.gov. (n.d.). d-galactosamine-induced liver injury: Topics by Science.gov. Retrieved from [Link]
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Wikipedia. (2023, December 29). Galactosamine. Retrieved from [Link]
- Stanca, V., et al. (2020). D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure?.
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PubChem. (n.d.). N-Acetyl-D-galactosamine 1-phosphate. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-Galactosamine 1-phosphate. Retrieved from [Link]
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PubChem. (n.d.). D-Galactosamine-1-phosphate. Retrieved from [Link]
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Elicityl. (n.d.). α-D(+)-N-Acetyl-galactosamine-1-phosphate disodium salt. Retrieved from [Link]
- Wootton, H. S., & Miller, G. J. (2025). Systematic studies toward the synthesis of D-galactosamine-containing coumarin glycosides. Organic & Biomolecular Chemistry.
- Li, M., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(6), 964-971.
- Bhargava, V. O., Rahman, S., & Newton, D. W. (1989). Stability of galactose in aqueous solutions. American Journal of Hospital Pharmacy, 46(1), 104-108.
- Cui, H., et al. (2021). Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver. Scientific Reports, 11(1), 1648.
- El-Mofty, S. K., et al. (1973). Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine.
- Chen, Y., et al. (2010). Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides. Journal of the American Chemical Society, 132(40), 14093-14095.
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